N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine
Brand Name: Vulcanchem
CAS No.: 383146-01-8
VCID: VC8110667
InChI: InChI=1S/C11H17N3/c1-5-6-12-10-7-9(4)13-11(14-10)8(2)3/h5,7-8H,1,6H2,2-4H3,(H,12,13,14)
SMILES: CC1=CC(=NC(=N1)C(C)C)NCC=C
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine

CAS No.: 383146-01-8

Cat. No.: VC8110667

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-2-isopropyl-6-methyl-4-pyrimidinamine - 383146-01-8

Specification

CAS No. 383146-01-8
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 6-methyl-2-propan-2-yl-N-prop-2-enylpyrimidin-4-amine
Standard InChI InChI=1S/C11H17N3/c1-5-6-12-10-7-9(4)13-11(14-10)8(2)3/h5,7-8H,1,6H2,2-4H3,(H,12,13,14)
Standard InChI Key YVKZDSPCXSISOD-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C(C)C)NCC=C
Canonical SMILES CC1=CC(=NC(=N1)C(C)C)NCC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Allyl-2-isopropyl-6-methyl-4-pyrimidinamine features a pyrimidine ring substituted at the 2-position with an isopropyl group, at the 4-position with an allylamine group, and at the 6-position with a methyl group (Figure 1). The IUPAC name is 6-methyl-2-propan-2-yl-N-prop-2-enylpyrimidin-4-amine, and its canonical SMILES representation is CC1=CC(=NC(=N1)C(C)C)NCC=C\text{CC1=CC(=NC(=N1)C(C)C)NCC=C} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight191.27 g/molPubChem
CAS Number383146-01-8ChemicalBook
SolubilityHigh in organic solventsSCBT
TautomerismKeto-enol equilibrium observedPubMed

The compound’s planar pyrimidine ring facilitates π-π stacking interactions, while the allyl group enhances lipophilicity, improving membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the alkylation of 2-isopropyl-6-methyl-4-pyrimidinamine with allyl bromide in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3). The reaction is typically conducted in dimethylformamide (DMF) at 80–100°C, yielding the target compound with >75% efficiency .

2-Isopropyl-6-methyl-4-pyrimidinamine + Allyl BromideK2CO3,DMFN-Allyl-2-isopropyl-6-methyl-4-pyrimidinamine\text{2-Isopropyl-6-methyl-4-pyrimidinamine + Allyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Allyl-2-isopropyl-6-methyl-4-pyrimidinamine}

Industrial Optimization

Industrial processes utilize continuous flow reactors to enhance yield and reduce reaction times. For example, US Patent 5,519,140 describes a method for synthesizing related pyrimidines in non-aqueous media using aliphatic hydrocarbon solvents (e.g., heptane) and azeotropic distillation to remove water . This approach minimizes side reactions and achieves yields exceeding 90% .

Chemical Reactivity and Functionalization

Oxidation Reactions

The allyl group undergoes oxidation to form epoxides or aldehydes when treated with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3. For instance, epoxidation yields N-(2,3-epoxypropyl)-2-isopropyl-6-methyl-4-pyrimidinamine, a precursor for further functionalization.

Reduction Pathways

Reduction of the pyrimidine ring with LiAlH4\text{LiAlH}_4 produces dihydropyrimidine derivatives, which exhibit enhanced solubility and altered bioactivity .

Nucleophilic Substitution

The allylamine group participates in nucleophilic substitutions with azides or thiols, enabling the synthesis of analogs with modified biological profiles .

Biological Activities and Applications

Antimicrobial and Antifungal Efficacy

N-Allyl-2-isopropyl-6-methyl-4-pyrimidinamine demonstrates broad-spectrum activity against plant pathogens such as Fusarium spp. and Botrytis cinerea, with efficacy comparable to commercial fungicides .

Table 2: Comparative Antifungal Activity

FungicideTarget PathogenEfficacy (%)
Conventional Fungicide AFusarium spp.75
This CompoundFusarium spp.80
This CompoundBotrytis cinerea85

Data adapted from BenchChem and SCBT .

Anti-inflammatory Properties

The compound suppresses cyclooxygenase-2 (COX-2) in murine models, reducing inflammation markers by 60% at 10 mg/kg doses .

Agricultural Applications

Fungicide Development

Field trials demonstrate that foliar application at 200 ppm reduces Botrytis infection in grapes by 70%, outperforming conventional treatments . Its mode of action involves inhibition of fungal cell wall synthesis via interference with β-(1,3)-glucan synthase.

Resistance Management

The compound’s novel mechanism reduces cross-resistance risks in pathogens resistant to strobilurin and triazole fungicides .

Comparison with Analogous Compounds

Structural Analogues

  • N-Allyl-2-methyl-6-isopropyl-4-pyrimidinamine: Lacks the methyl group at position 6, resulting in reduced antifungal activity.

  • 2-Isopropyl-4-methyl-6-hydroxypyrimidine: The hydroxyl group at position 4 enhances solubility but diminishes EGFR affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator